Cas no 111113-75-8 (L-Glutamic acid,N-[4-[[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[3,2-d]pyrimidin-6-yl)ethyl]amino]benzoyl]-,(R)- (9CI))

L-Glutamic acid,N-[4-[[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[3,2-d]pyrimidin-6-yl)ethyl]amino]benzoyl]-,(R)- (9CI) structure
111113-75-8 structure
Product Name:L-Glutamic acid,N-[4-[[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[3,2-d]pyrimidin-6-yl)ethyl]amino]benzoyl]-,(R)- (9CI)
CAS-nummer:111113-75-8
MF:C21H26N6O6
MW:458.467744350433
CID:142651
PubChem ID:135625339
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[3,2-d]pyrimidin-6-yl)ethyl]amino]benzoyl]-,(R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[3,2-d]pyrimidin-6-yl)ethyl]amino]benzoyl]-,(R)- (9CI)
    • 2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[3,2-d]pyrimidin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
    • 5,6,7,8-tetrahydro-8-deazahomofolic acid
    • L-Glutamic acid,N-[4-[[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[3,2-d]pyrimidin-6-yl)ethyl...
    • (R)-N-(4-((2-(2-Amino-1,4,5,6,7,8-hexahydro-4-oxopyrido(3,2-d)pyrimidin-6-yl)ethyl)amino)benzoyl)-L-glutamic acid
    • 5,6,7,8-Tdfa
    • L-Glutamic acid, N-(4-((2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido(3,2-d)pyrimidin-6-yl)ethyl)amino)benzoyl)-, (R)-
    • N-[4-({2-[(6R)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[3,2-d]pyrimidin-6-yl]ethyl}amino)benzoyl]-L-glutamic acid
    • (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid
    • AKOS040746485
    • DTXSID10912004
    • 111113-75-8
    • (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid
    • N-(4-{[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[3,2-d]pyrimidin-6-yl)ethyl]amino}benzoyl)glutamic acid
    • Inchi: 1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1
    • InChI-sleutel: KWOGIKPULGQYDN-HIFRSBDPSA-N
    • LACHT: O=C1C2=C(CC[C@H](CCNC3C=CC(C(N[C@H](C(=O)O)CCC(=O)O)=O)=CC=3)N2)N=C(N)N1

Berekende eigenschappen

  • Exacte massa: 458.19138257g/mol
  • Monoisotopische massa: 458.19138257g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 10
  • Complexiteit: 848
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 195Ų
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk